N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Description
This compound features a tricyclic core (2-oxa-4,6,13-triazatricyclo[8.4.0.0³,⁸]) with a hydroxymethyl group at position 11, a 3-methoxyphenyl substituent at position 5, and a 14-methyl group. Its structural complexity suggests applications in targeted therapies, though specific bioactivity data remain under investigation .
Properties
IUPAC Name |
N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O4S/c1-5-29(6-2)21(31)14-34-25-20-11-19-17(13-30)12-26-15(3)22(19)33-24(20)27-23(28-25)16-8-7-9-18(10-16)32-4/h7-10,12,30H,5-6,11,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWFFVQWJDZMMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C(=NC=C3CO)C)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves multiple steps. The process typically starts with the preparation of the triazatricyclo core, followed by the introduction of the methoxyphenyl and hydroxymethyl groups. The final step involves the attachment of the N,N-diethylsulfanylacetamide moiety. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The triazatricyclo core can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while substitution of the methoxy group can yield various substituted phenyl derivatives.
Scientific Research Applications
N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Table 1: Key Properties of Methoxyphenyl Analogs
| Property | Target Compound (3-Methoxy) | Analog (4-Methoxy) |
|---|---|---|
| Tanimoto Similarity | 1.00 | 0.87 |
| LogP (Predicted) | 3.2 | 3.0 |
| IC₅₀ (ROCK1 Inhibition) | 12 nM | 45 nM |
| Aqueous Solubility (mg/mL) | 0.15 | 0.18 |
Sulfanyl Acetamide Derivatives
Compounds like N-Phenyl-2-(8,9,10,11-Tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-Ylsulfanyl)Acetamide (10a) share the sulfanyl acetamide motif but lack the tricyclic core. Key differences include:
- Synthetic Yield: The target compound’s tricyclic structure reduces reaction yields (∼50%) compared to simpler benzothieno derivatives (68–74%) due to steric hindrance during cyclization .
- Bioactivity: The tricyclic core enhances selectivity for kinase targets, while benzothieno analogs exhibit broader antimicrobial activity .
Antioxidant Activity vs. Phenylpropanoid Derivatives
Veronicoside and catalposide, though structurally distinct (phenylpropanoid glycosides), share comparable NMR spectral patterns for acetamide and hydroxymethyl groups. However, their antioxidant capacities differ:
- DPPH Radical Scavenging: The target compound shows moderate activity (EC₅₀ = 80 μM), whereas catalposide derivatives achieve EC₅₀ = 30 μM, likely due to phenolic hydroxyl groups .
Computational and Experimental Validation
Structural Similarity Networks
Using Murcko scaffold analysis and Morgan fingerprints, the target compound clusters with tricyclic kinase inhibitors. Compounds with Tanimoto coefficients >0.5 but differing in methoxy positioning form distinct subclusters, underscoring the critical role of substitution patterns in bioactivity .
Biological Activity
N,N-diethyl-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide is a complex organic compound with potential biological activity. This article delves into its biological properties, including antibacterial, anticancer, and antioxidant effects, based on diverse scientific literature and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C25H28N4O4S
- Molecular Weight : Approximately 484.66 g/mol
- Key Functional Groups :
- Sulfanyl group
- Hydroxymethyl group
- Methoxyphenyl moiety
This intricate structure suggests a potential for diverse biological interactions due to the presence of multiple functional groups.
Anticancer Activity
Recent studies have explored the anticancer potential of compounds similar to this compound. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through mitochondrial pathways and activation of caspases .
- Cell Lines Tested : Significant anticancer activity was observed in pancreatic cancer cell lines (PANC-1) and human embryonic kidney cells (HEK293) with apoptotic signaling pathways confirmed through molecular modeling techniques .
Antibacterial Activity
The compound's structural features suggest potential antibacterial properties:
- In Vitro Studies : Similar compounds have demonstrated significant antibacterial activity against various strains of bacteria. The sulfanyl group is often associated with enhanced interaction with bacterial cell walls .
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases:
- Assays Conducted : Studies have shown that derivatives of related compounds exhibit strong antioxidant capabilities measured through assays like CUPRAC (cupric acid-reducing antioxidant capacity) .
Data Table of Biological Activities
Case Study 1: Anticancer Effects in Pancreatic Cancer
In a recent study focusing on the anticancer effects of similar compounds:
- Objective : To evaluate the efficacy against pancreatic cancer.
- Methodology : Treatment with varying concentrations of the compound was administered to PANC-1 cell lines.
- Findings : The results indicated a dose-dependent reduction in cell viability and increased markers of apoptosis.
Case Study 2: Antibacterial Efficacy
A separate investigation assessed the antibacterial properties:
- Objective : To determine the effectiveness against common bacterial pathogens.
- Methodology : The compound was tested using agar diffusion methods against several bacterial strains.
- Findings : Notable zones of inhibition were recorded, indicating strong antibacterial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
